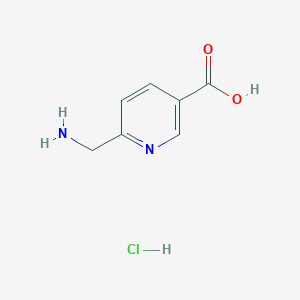
6-(Aminomethyl)nicotinic acid hydrochloride
Cat. No. B2548892
Key on ui cas rn:
139183-87-2; 2137578-03-9; 872602-66-9
M. Wt: 188.61
InChI Key: FLURJDQHBAVSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879853B2
Procedure details


6-Cyano-nicotinic acid (1 g, 6.7 mmol) is dissolved in ethanol (100 mL) and chloroform (2 mL) and hydrogenated at 3 bar hydrogen pressure for 5 h using palladium on charcoal as catalyst. After filtration of the catalyst the product is isolated by evaporation of the solvent.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)#[N:2].C(Cl)(Cl)[Cl:13].[H][H]>C(O)C.[Pd]>[ClH:13].[NH2:2][CH2:1][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the catalyst the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is isolated by evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NCC1=NC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
